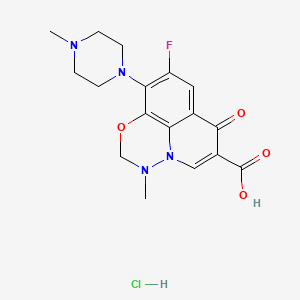

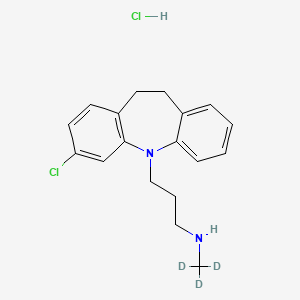

Marbofloxacin hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Marbofloxacin (hydrochloride) is a third-generation fluoroquinolone antibiotic primarily used in veterinary medicine. It is a carboxylic acid derivative known for its broad-spectrum bactericidal activity. Marbofloxacin is effective against a wide range of Gram-negative and Gram-positive bacteria, including strains resistant to other antibiotics . It is commonly used to treat infections in animals, particularly dogs and cats, affecting the skin, respiratory system, and urinary tract .

Applications De Recherche Scientifique

Marbofloxacin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of fluoroquinolones and their interactions with various reagents.

Biology: Investigated for its effects on bacterial DNA gyrase and its role in inhibiting bacterial replication.

Medicine: Applied in veterinary medicine to treat bacterial infections in animals. It is also studied for potential use in human medicine.

Industry: Utilized in the development of new antibiotics and in the formulation of veterinary pharmaceuticals

Mécanisme D'action

Marbofloxacin exerts its effects by impairing bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. This inhibition leads to rapid bactericidal activity, causing cell death within 20-30 minutes of exposure. The compound is effective against both dividing and non-dividing bacteria and does not require protein and RNA synthesis for its action .

Similar Compounds:

Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.

Enrofloxacin: Used in veterinary medicine, similar to Marbofloxacin.

Levofloxacin: A third-generation fluoroquinolone used in human medicine.

Uniqueness: Marbofloxacin is unique due to its specific application in veterinary medicine and its effectiveness against a wide range of bacterial strains, including those resistant to other antibiotics. Its ability to act rapidly and its significant post-antibiotic effect make it a valuable tool in treating infections .

Safety and Hazards

Orientations Futures

Marbofloxacin is a newly developed fluoroquinolone antibiotic used especially as a veterinary drug . It is regarded as the improved version of enrofloxacin due to its antibacterial activity, enhanced bioavailability, and pharmacokinetic–pharmacodynamic properties . Future research may focus on developing faster, sustainable, and ecologically correct analytical methods for the analysis of Marbofloxacin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Marbofloxacin involves several steps. One method includes mixing a compound disclosed as Formula (V) with phenylmethane, triethylamine, and N-methylpiperazine, heating the mixture for 8-12 hours, cooling to room temperature, and adding purified water and potassium hydroxide. The reaction continues at 60-90°C for 3-5 hours, followed by cooling and pH adjustment with hydrochloric acid. The compound is then extracted with dichloromethane and concentrated .

Industrial Production Methods: In industrial settings, the synthesis of Marbofloxacin is optimized for high yield and purity. The process involves reacting intermediate compounds under controlled conditions, including specific temperatures and pressures, to ensure the efficient production of Marbofloxacin .

Analyse Des Réactions Chimiques

Types of Reactions: Marbofloxacin undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Commonly uses oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Often employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Typically involves reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Propriétés

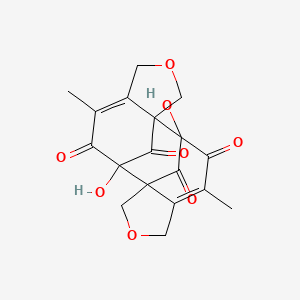

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4.ClH/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25;/h7-8H,3-6,9H2,1-2H3,(H,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRYFLKYXNBUEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)